molecular formula C15H12ClN3O B12909891 5-(4-Chloroanilino)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one CAS No. 7186-69-8

5-(4-Chloroanilino)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B12909891
CAS No.: 7186-69-8
M. Wt: 285.73 g/mol
InChI Key: BITFOPWUFUCBTD-UHFFFAOYSA-N
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Description

3-((4-Chlorophenyl)amino)-1-phenyl-1H-pyrazol-5(4H)-one is an organic compound that belongs to the class of pyrazoles This compound is characterized by the presence of a pyrazolone ring substituted with a phenyl group and a 4-chlorophenylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-Chlorophenyl)amino)-1-phenyl-1H-pyrazol-5(4H)-one typically involves the reaction of 4-chloroaniline with phenylhydrazine and ethyl acetoacetate. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis. The use of catalysts and automated systems can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions

3-((4-Chlorophenyl)amino)-1-phenyl-1H-pyrazol-5(4H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia or primary amines in ethanol.

Major Products Formed

    Oxidation: Formation of corresponding quinones or other oxidized derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted pyrazolones with various functional groups.

Scientific Research Applications

3-((4-Chlorophenyl)amino)-1-phenyl-1H-pyrazol-5(4H)-one has several scientific research applications, including:

    Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, analgesic, and antipyretic agent. Its derivatives are studied for their activity against various diseases, including cancer and infectious diseases.

    Materials Science: The compound is explored for its use in the development of organic semiconductors and other advanced materials.

    Biological Studies: It is used as a probe in biochemical assays to study enzyme activity and protein interactions.

Mechanism of Action

The mechanism of action of 3-((4-Chlorophenyl)amino)-1-phenyl-1H-pyrazol-5(4H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-3-(4-chlorophenyl)propionic acid
  • N-(4-chlorophenyl)-2-[(pyridin-4-ylmethyl)amino]benzamide

Uniqueness

3-((4-Chlorophenyl)amino)-1-phenyl-1H-pyrazol-5(4H)-one is unique due to its specific substitution pattern on the pyrazolone ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varied biological activities.

Properties

CAS No.

7186-69-8

Molecular Formula

C15H12ClN3O

Molecular Weight

285.73 g/mol

IUPAC Name

5-(4-chlorophenyl)imino-2-phenylpyrazolidin-3-one

InChI

InChI=1S/C15H12ClN3O/c16-11-6-8-12(9-7-11)17-14-10-15(20)19(18-14)13-4-2-1-3-5-13/h1-9H,10H2,(H,17,18)

InChI Key

BITFOPWUFUCBTD-UHFFFAOYSA-N

Canonical SMILES

C1C(=NC2=CC=C(C=C2)Cl)NN(C1=O)C3=CC=CC=C3

Origin of Product

United States

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